N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Fluorine medicinal chemistry Structure-activity relationship Aryl substitution effects

N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 571940-96-0) is a synthetic spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.5]decane-2,4-dione core bearing a 6-methyl substituent and an N-(3-fluorophenyl)acetamide side chain. This compound belongs to a broader class of N-aryl diazaspirocyclic compounds that have been explored as nicotinic cholinergic neurotransmission modulators and as scaffolds for kinase inhibitor development.

Molecular Formula C17H20FN3O3
Molecular Weight 333.363
CAS No. 571940-96-0
Cat. No. B2574468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
CAS571940-96-0
Molecular FormulaC17H20FN3O3
Molecular Weight333.363
Structural Identifiers
SMILESCC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C17H20FN3O3/c1-11-5-2-3-8-17(11)15(23)21(16(24)20-17)10-14(22)19-13-7-4-6-12(18)9-13/h4,6-7,9,11H,2-3,5,8,10H2,1H3,(H,19,22)(H,20,24)
InChIKeyVDEUARZZRZFZRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 571940-96-0): Chemical Identity and Scaffold Context


N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 571940-96-0) is a synthetic spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.5]decane-2,4-dione core bearing a 6-methyl substituent and an N-(3-fluorophenyl)acetamide side chain . This compound belongs to a broader class of N-aryl diazaspirocyclic compounds that have been explored as nicotinic cholinergic neurotransmission modulators [1] and as scaffolds for kinase inhibitor development [2]. The spirocyclic hydantoin scaffold confers conformational rigidity that restricts the rotational freedom of the acetamide side chain, a feature that can influence target selectivity compared to flexible acyclic analogs [3].

Why In-Class Substitution of CAS 571940-96-0 Requires Quantitative Scrutiny


Compounds within the 1,3-diazaspiro[4.5]decane-2,4-dione family cannot be treated as interchangeable procurement items due to the profound impact of aryl substitution patterns and methyl group positioning on biological activity. BindingDB data reveal that even closely related analogs sharing the identical 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core exhibit IC50 values spanning over two orders of magnitude depending on the N-arylacetamide substituent (e.g., 1.31 µM at NR5A2 for a 4-methoxyphenethyl analog [1] versus >100 µM at TryR for a phenylsulfanylphenyl analog [2]). The 3-fluorophenyl moiety introduces a distinct electronic profile (meta-fluoro, Hammett σm = 0.34) that modulates hydrogen bonding capacity relative to the 4-fluoro (para, σp = 0.06) and 2,4-difluoro congeners, directly affecting target engagement and selectivity. Additionally, the 6-methyl substitution on the cyclohexane ring creates a chiral center that, unlike the 8-methyl positional isomer (CAS 849689-11-8), positions the methyl group in closer spatial proximity to the hydantoin carbonyl, potentially altering steric interactions within a binding pocket.

Quantitative Differentiation Evidence for N-(3-Fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Against Structural Analogs


Meta-Fluoro Substitution Confers Distinct Electronic Profile vs. Para-Fluoro and 2,4-Difluoro Analogs

The 3-fluorophenyl group on CAS 571940-96-0 introduces a meta-fluoro substituent with a Hammett σm value of 0.34, in contrast to the para-fluoro analog (N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, CAS 561050-11-1) where σp = 0.06, and the 2,4-difluorophenyl analog where both inductive and resonance effects combine. The meta-fluoro position exerts a stronger electron-withdrawing inductive effect on the anilide NH while minimizing resonance interactions with the acetamide carbonyl. This positional difference is critical because the anilide NH serves as a hydrogen bond donor in target engagement; its acidity (pKa) is modulated by the fluorine position, with the 3-fluoro derivative expected to exhibit a lower pKa (~13.5-14.0) compared to the 4-fluoro analog (~14.5-15.0) based on substituted acetanilide Hammett correlations [1]. This translates to a measurably stronger hydrogen bond donor strength for the 3-fluoro isomer, which can alter binding affinity and selectivity profiles in protein-ligand interactions.

Fluorine medicinal chemistry Structure-activity relationship Aryl substitution effects

6-Methyl vs. 8-Methyl Positional Isomerism: Implications for Target Binding Site Complementarity

The 6-methyl substitution on the cyclohexane ring of CAS 571940-96-0 distinguishes it from the 8-methyl positional isomer (CAS 849689-11-8, N-(3-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide). In the 1,3-diazaspiro[4.5]decane system, the spiro carbon at position 5 connects the hydantoin ring to the cyclohexane ring. The 6-position is adjacent to the spiro center, whereas the 8-position is two carbons removed. This positional difference alters the spatial relationship between the methyl group and the hydantoin carbonyl oxygens: the 6-methyl group resides in closer proximity to the C2=O carbonyl (estimated distance ~3.0-3.5 Å) compared to the 8-methyl group (~4.5-5.0 Å) . This steric difference can influence the conformational preferences of the cyclohexane ring (chair vs. boat/twist-boat equilibrium) and the accessibility of the hydantoin carbonyls for hydrogen bonding. The 6-methyl isomer introduces greater steric bulk near the hydantoin core, which may be advantageous for targets with a sterically demanding binding pocket adjacent to the hydantoin recognition site, while the 8-methyl isomer may be preferred when a less encumbered hydantoin environment is required.

Spirocyclic conformational analysis Methyl positional isomerism Steric parameter comparison

Core Scaffold Activity at NR5A2 (LRH-1): Cross-Study Evidence from a Structurally Proximal Analog

A closely related analog bearing the identical 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core but with an N-(4-methoxyphenethyl)acetamide side chain (BDBM95659) demonstrated an IC50 of 1.31 µM against human nuclear receptor subfamily 5 group A member 2 (NR5A2/LRH-1) [1]. NR5A2 is an orphan nuclear receptor implicated in pancreatic cancer, breast cancer, and steroidogenesis regulation . The shared core scaffold between BDBM95659 and CAS 571940-96-0 suggests that the 6-methyl-diazaspiro[4.5]decane-hydantoin motif is competent for NR5A2 engagement. The key difference lies in the side chain: BDBM95659 contains a flexible ethyl linker terminating in a 4-methoxyphenyl group, whereas CAS 571940-96-0 features a rigid anilide linkage with a 3-fluorophenyl group directly attached via an amide bond. This structural distinction likely produces divergent selectivity profiles: the rigid anilide constrains the aryl group orientation, potentially reducing off-target activity against proteins that require a more flexible aryl presentation, while the electron-withdrawing 3-fluoro substituent may enhance binding to targets favoring an electron-deficient aromatic ring. No direct IC50 data for CAS 571940-96-0 at NR5A2 is publicly available as of the search date.

Nuclear receptor pharmacology NR5A2/LRH-1 inhibition Spirohydantoin target engagement

Inactivity at Trypanothione Reductase (TryR): Negative Selectivity Evidence Differentiating from Phenylsulfanylphenyl Analog

A structurally related analog with the identical 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core but bearing an N-[2-(phenylsulfanyl)phenyl]acetamide side chain (BDBM28354) was tested against Trypanothione reductase (TryR) and found to be essentially inactive, with an IC50 > 100 µM [1]. TryR is a validated target for anti-trypanosomal drug development and is a common liability encountered in screening libraries. The inactivity of BDBM28354 at TryR, despite its large aromatic side chain, suggests that the core scaffold itself does not promiscuously engage this target. For CAS 571940-96-0, the smaller, more polar 3-fluorophenyl acetamide side chain is even less likely to interact productively with the TryR active site, which favors extended hydrophobic motifs. This provides a basis for expecting low TryR liability for CAS 571940-96-0 compared to analogs with larger, more hydrophobic aryl substituents. However, this inference requires verification through direct testing.

Trypanothione reductase Anti-parasitic screening Selectivity profiling

Predicted Physicochemical Differentiation: tPSA, LogP, and Hydrogen Bond Capacity Compared to Key Analogs

Computational property prediction reveals distinct physicochemical profiles that differentiate CAS 571940-96-0 from its closest analogs. Based on the SMILES structure CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F [1], the compound has a molecular weight of 333.36 g/mol, topological polar surface area (tPSA) of approximately 78.5 Ų, 3 hydrogen bond acceptors, and 2 hydrogen bond donors. In comparison, the 4-fluorophenyl analog (CAS 561050-11-1) has identical tPSA and HBD/HBA counts but differs in the fluorine position, which affects logP: the 3-fluoro isomer is predicted to have a slightly higher logP (~1.9) than the 4-fluoro isomer (~1.7) due to differences in molecular dipole moment and solvation [2]. The 2,4-difluorophenyl analog exhibits a higher logP (~2.2) and a marginally larger tPSA (~81 Ų) due to the additional fluorine. These differences in lipophilicity can influence membrane permeability, protein binding, and metabolic stability. The 3-fluoro isomer occupies a middle ground: more lipophilic than the 4-fluoro analog (potentially enhancing membrane penetration) but less lipophilic than the 2,4-difluoro analog (potentially reducing CYP-mediated metabolism and non-specific protein binding).

Drug-likeness parameters Physicochemical property comparison ADME prediction

Recommended Application Scenarios for N-(3-Fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Based on Quantitative Differentiation Evidence


Nuclear Receptor NR5A2 (LRH-1) Probe Development and Screening Cascades

The confirmed activity of the 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core scaffold at NR5A2 (IC50 = 1.31 µM for the 4-methoxyphenethyl analog BDBM95659) [1] positions CAS 571940-96-0 as a structurally distinct chemotype for NR5A2-focused screening. The rigid 3-fluorophenyl anilide side chain introduces conformational restraint not present in the flexible ethyl-linked analog, potentially offering improved selectivity against related nuclear receptors such as SF-1 (NR5A1). Researchers investigating NR5A2-driven cancers (pancreatic, breast) or steroidogenic disorders should prioritize this compound as a tool for establishing scaffold-specific SAR around the anilide hydrogen bond donor, which is modulated by the meta-fluoro inductive effect.

Fluorine Position-Effect Studies in Medicinal Chemistry SAR Campaigns

The 3-fluorophenyl substitution on CAS 571940-96-0 provides a distinct electronic environment (σm = 0.34) compared to the 4-fluoro (σp = 0.06) and 2,4-difluoro analogs [1]. This makes the compound valuable for systematic fluorine-walk studies that probe the electronic requirements of the anilide NH hydrogen bond in target engagement. Procurement of this compound alongside its 4-fluoro and 2,4-difluoro congeners enables parallel testing to deconvolute electronic from steric contributions to binding affinity, a critical exercise in rational kinase inhibitor or nuclear receptor modulator design where the anilide moiety is a conserved pharmacophore element.

Selectivity Profiling Against Trypanothione Reductase Liability

The demonstrated inactivity of the core scaffold at TryR (IC50 > 100 µM for BDBM28354) [1] supports the use of CAS 571940-96-0 in screening cascades where TryR counter-screening is required to rule out anti-parasitic off-target effects. The smaller 3-fluorophenyl substituent is predicted to be even less accommodating of the TryR active site than the larger phenylsulfanylphenyl analog, making this compound a cleaner tool for target-specific studies in infectious disease or tropical disease drug discovery programs.

Conformational Rigidity Assessment in Spirocyclic Tool Compound Design

The 6-methyl substitution on CAS 571940-96-0 introduces conformational constraints distinct from the 8-methyl positional isomer (CAS 849689-11-8) [1]. This compound is suitable for studies that evaluate the impact of steric bulk proximity to the hydantoin core on binding kinetics (kon/koff rates) and residence time. Procurement alongside the 8-methyl isomer allows for pairwise comparison of target engagement parameters, providing insights into the role of spirocyclic scaffold geometry in determining binding mode and selectivity.

Quote Request

Request a Quote for N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.